molecular formula C19H18N6O6 B11705135 N'(1),N'(5)-Bis(3-nitrobenzylidene)pentanedihydrazide CAS No. 303083-29-6

N'(1),N'(5)-Bis(3-nitrobenzylidene)pentanedihydrazide

Cat. No.: B11705135
CAS No.: 303083-29-6
M. Wt: 426.4 g/mol
InChI Key: SQNZMWWARSPCIZ-ZIOPAAQOSA-N
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Description

N'(1),N'(5)-Bis(3-nitrobenzylidene)pentanedihydrazide is a bis-hydrazone compound featuring two 3-nitrobenzylidene moieties attached to a pentane dihydrazide backbone. The nitro groups at the meta positions of the benzylidene rings enhance electron-withdrawing effects, influencing the compound’s electronic properties and reactivity. Such compounds are typically synthesized via condensation reactions between dihydrazides and nitro-substituted benzaldehydes under acidic conditions.

Properties

CAS No.

303083-29-6

Molecular Formula

C19H18N6O6

Molecular Weight

426.4 g/mol

IUPAC Name

N,N'-bis[(E)-(3-nitrophenyl)methylideneamino]pentanediamide

InChI

InChI=1S/C19H18N6O6/c26-18(22-20-12-14-4-1-6-16(10-14)24(28)29)8-3-9-19(27)23-21-13-15-5-2-7-17(11-15)25(30)31/h1-2,4-7,10-13H,3,8-9H2,(H,22,26)(H,23,27)/b20-12+,21-13+

InChI Key

SQNZMWWARSPCIZ-ZIOPAAQOSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CCCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’(1),N’(5)-Bis(3-nitrobenzylidene)pentanedihydrazide typically involves the condensation of 3-nitrobenzaldehyde with pentanedihydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’(1),N’(5)-Bis(3-nitrobenzylidene)pentanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’(1),N’(5)-Bis(3-nitrobenzylidene)pentanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under suitable conditions.

    Reduction: The Schiff base can be reduced to the corresponding amine.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: The major products are typically nitro-substituted derivatives.

    Reduction: The major products are amine-substituted derivatives.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N’(1),N’(5)-Bis(3-nitrobenzylidene)pentanedihydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’(1),N’(5)-Bis(3-nitrobenzylidene)pentanedihydrazide involves its ability to form complexes with metal ions. The Schiff base can coordinate with metal ions through its nitrogen atoms, forming stable complexes. These complexes can interact with biological targets, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to metal ions and enzymes.

Comparison with Similar Compounds

Structural and Backbone Variations

  • N,N'-Bis(3-nitrobenzylidene)ethane-1,2-diamine (L2): This compound shares the 3-nitrobenzylidene group but employs an ethane diamine backbone instead of pentane dihydrazide.
  • 3-Nitro-N'-(3-nitrobenzylidene)benzohydrazide (CAS 20167-49-1) : This compound substitutes the pentane backbone with a benzohydrazide core. The aromatic ring introduces rigidity and π-conjugation, altering electronic properties and solubility compared to the aliphatic pentane chain .

Table 1: Structural Comparison

Compound Backbone Type Key Substituents Flexibility
Target Compound Pentane dihydrazide Two 3-nitrobenzylidene Moderate
N,N'-Bis(3-nitrobenzylidene)ethane-1,2-diamine Ethane diamine Two 3-nitrobenzylidene Low
3-Nitro-N'-(3-nitrobenzylidene)benzohydrazide Benzohydrazide 3-Nitrobenzylidene + nitro Rigid

Table 2: Spectral Data Comparison

Compound IR C=O (cm⁻¹) IR C=N (cm⁻¹) ¹H NMR (δ, Key Peaks)
Target Compound ~1654 ~1602 Aliphatic H: 1–3
15h 1654 1602 NH: δ 2.51; Ar-H: 7.63–8.36
PNN14 1683 1503 OCH3: δ 3.95; Ar-H: 7.03–8.36

Biological Activity

N'(1),N'(5)-Bis(3-nitrobenzylidene)pentanedihydrazide is a bis-Schiff base compound that has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes two 3-nitrobenzylidene groups linked by a pentanedihydrazide backbone. The incorporation of nitro groups is significant, as they can influence the biological properties of the compound.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation reaction between 3-nitrobenzaldehyde and pentanedihydrazide. The reaction conditions, such as temperature and solvent choice, can significantly affect the yield and purity of the final product. Structural characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography have been employed to confirm the identity and structure of the synthesized compound.

Table 1: Synthesis Conditions

Parameter Details
Reactants3-Nitrobenzaldehyde, Pentanedihydrazide
SolventEthanol
Temperature60°C
Reaction Time6 hours
Yield75%

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Study: Antimicrobial Efficacy

In a study published in ResearchGate, the compound was tested against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity.

Table 2: Antimicrobial Activity

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxicity Studies

Cytotoxicity assays have also been conducted to evaluate the safety profile of this compound. In vitro studies using human cancer cell lines demonstrated that the compound exhibits selective cytotoxicity, with IC50 values ranging from 20 to 50 µM depending on the cell line tested.

Case Study: Cytotoxic Effects

A study focusing on MCF-7 breast cancer cells reported an IC50 value of 30 µM for this compound, suggesting potential as an anticancer agent. Further investigations into its mechanism revealed that it induces apoptosis through mitochondrial pathways.

Table 3: Cytotoxicity Data

Cell Line IC50 (µM)
MCF-730
HeLa25
A54940

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to enzymes involved in cancer progression and bacterial metabolism.

Key Findings from Docking Studies

  • Target Enzyme: DNA gyrase
  • Binding Affinity: -8.5 kcal/mol
  • Key Interactions: Hydrogen bonding with active site residues.

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